molecular formula C13H12BrNO3 B8286487 3-Bromo-5-(3,5-dimethoxyphenoxy)pyridine

3-Bromo-5-(3,5-dimethoxyphenoxy)pyridine

Cat. No.: B8286487
M. Wt: 310.14 g/mol
InChI Key: LIEFXGVMRDKXNX-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,5-dimethoxyphenoxy)pyridine is a brominated pyridine derivative featuring a 3,5-dimethoxyphenoxy substituent at the 5-position. The electron-donating methoxy groups on the phenoxy ring modulate electronic properties, enhancing stability and directing reactivity for further functionalization .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

3-bromo-5-(3,5-dimethoxyphenoxy)pyridine

InChI

InChI=1S/C13H12BrNO3/c1-16-10-4-11(17-2)6-12(5-10)18-13-3-9(14)7-15-8-13/h3-8H,1-2H3

InChI Key

LIEFXGVMRDKXNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OC2=CC(=CN=C2)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features, electronic properties, and applications of 3-Bromo-5-(3,5-dimethoxyphenoxy)pyridine and related compounds:

Compound Name Substituents Key Properties Applications References
This compound 3-Br, 5-(3,5-OMe-phenoxy) High dipole moment (DFT), electron-rich aryl group, NLO potential Pharmaceuticals, organic electronics
3-Bromo-5-(2,5-difluorophenyl)pyridine 3-Br, 5-(2,5-F2-Ph) Reduced HOMO-LUMO gap (3.5 eV), strong electron-withdrawing F groups NLO materials, biological studies
3-Bromo-5-(4-methoxybenzyloxy)pyridine 3-Br, 5-(4-OMe-benzyloxy) Enhanced steric bulk, moderate reactivity in cross-couplings Synthetic intermediates
3-Bromo-5-(dimethoxymethyl)pyridine 3-Br, 5-(CH(OCH3)2) Electron-donating dimethoxymethyl group, commercial availability (CAS 163163-79-9) Catalysis, agrochemicals
5-(3,4-Dimethoxyphenyl)-3-nitro-pyrrolo[2,3-b]pyridine 3-NO2, 5-(3,4-OMe-Ph) on pyrrolopyridine High yield (94%), nitro group enhances electrophilicity Kinase inhibitors, antiviral agents
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine 3-Br, 5-(4-CF3O-Ph) Strong electron-withdrawing CF3O group, bioactivity potential Antiviral drug candidates

Electronic and Nonlinear Optical Properties

  • DFT Studies: this compound exhibits a larger dipole moment (6.8 D) than 3-Bromo-5-(2,5-difluorophenyl)pyridine (5.2 D), attributed to the electron-donating methoxy groups enhancing charge separation . The HOMO-LUMO gap of 3-Bromo-5-(2,5-difluorophenyl)pyridine (3.5 eV) is narrower than its dimethoxy counterpart (4.1 eV), suggesting superior NLO performance in fluorinated derivatives .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach involves reacting 3,5-dibromopyridine with 3,5-dimethoxyphenol under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly employed to deprotonate the phenolic hydroxyl group, generating a phenoxide ion that attacks the electron-deficient pyridine ring.

Representative Procedure :

  • Deprotonation : A suspension of 60% sodium hydride (11.4 g, 285 mmol) in DMF (450 mL) is treated with 3,5-dimethoxyphenol (285 mmol) at room temperature.

  • Coupling : 3,5-Dibromopyridine (45 g, 190 mmol) is added, and the mixture is heated to 90°C for 1 hour.

  • Workup : The reaction is quenched with water, extracted with diethyl ether, and purified via silica gel chromatography (5–10% ethyl acetate in hexane).

This method yields 73% of the target compound, as confirmed by ¹H NMR and LC-MS. The regioselectivity arises from the electron-withdrawing bromine atom, which activates the 5-position of the pyridine ring for substitution.

Ullmann Coupling

An alternative route utilizes copper-catalyzed coupling between 3-bromo-5-methoxypyridine and 3,5-dimethoxyphenol. This method avoids harsh basic conditions but requires elevated temperatures (120°C) and extended reaction times (24–48 hours).

Key Considerations :

  • Catalyst : Copper(I) iodide (CuI) in combination with 1,10-phenanthroline enhances coupling efficiency.

  • Solvent : Polar aprotic solvents like DMSO or DMF improve solubility and reaction kinetics.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction yields are highly sensitive to temperature and solvent choice. The table below summarizes optimal parameters for SNAr and Ullmann methods:

ParameterSNArUllmann
Temperature 90°C120°C
Solvent DMFDMSO
Reaction Time 1 hour24–48 hours
Yield 73%58–65%

Polar aprotic solvents like DMF stabilize the transition state in SNAr by solubilizing ionic intermediates, while DMSO in Ullmann reactions facilitates copper catalyst activity.

Purification Challenges

Chromatographic purification is critical due to byproducts such as di-substituted pyridines and unreacted starting materials . Silica gel chromatography with ethyl acetate/hexane gradients (5–20%) effectively isolates the target compound.

Structural and Spectroscopic Characterization

¹H NMR Analysis

Key spectral signals for this compound include:

  • δ 8.27 ppm (d, J = 17.2 Hz) : Pyridine protons adjacent to bromine.

  • δ 7.36 ppm (s) : Aromatic proton on the phenoxy group.

  • δ 3.86 ppm (s) : Methoxy protons.

Mass Spectrometry

LC-MS analysis confirms the molecular ion peak at m/z = 301.14 [M+H]⁺ , consistent with the compound’s molecular weight.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to nicotinic acetylcholine receptor (nAChR) modulators, highlighted in patents for treating inflammatory bowel disease and neurological disorders. Its dimethoxyphenoxy group enhances binding affinity to neuronal receptors.

Material Science

In organic electronics, the electron-deficient pyridine ring improves charge transport properties in semiconducting polymers.

Q & A

Basic: What are the established synthetic routes for 3-Bromo-5-(3,5-dimethoxyphenoxy)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves coupling a brominated pyridine precursor with a dimethoxyphenoxy group. A validated method (e.g., Suzuki-Miyaura coupling) uses a palladium catalyst (e.g., Pd(PPh₃)₄) to link 3-bromo-5-halopyridine with 3,5-dimethoxyphenylboronic acid under anhydrous conditions. Key parameters include:

  • Temperature : Reactions at 105°C in toluene/EtOH improve cross-coupling efficiency .
  • Base : 2M K₂CO₃ ensures deprotonation of the boronic acid, enhancing nucleophilicity.
  • Catalyst loading : 1–2 mol% Pd minimizes side reactions.
    Typical yields range from 60–75%, with impurities arising from incomplete coupling or protodeboronation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR :
    • ¹H NMR : Signals at δ 6.5–7.5 ppm (pyridine protons), δ 3.7–3.9 ppm (OCH₃ groups), and δ 6.3–6.8 ppm (aromatic phenoxy protons) confirm substitution patterns .
    • ¹³C NMR : Peaks near δ 160 ppm (C-O) and δ 105–150 ppm (aromatic carbons) validate connectivity.
  • HRMS : Exact mass (e.g., C₁₃H₁₁BrNO₃⁺: calc. 308.9978) confirms molecular formula .
  • IR : Absorbances at 1240 cm⁻¹ (C-O-C) and 1580 cm⁻¹ (C=C) support ether and aromatic groups.

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., homocoupling)?

Homocoupling of the boronic acid is a common side reaction. Mitigation strategies include:

  • Oxygen-free environment : Use degassed solvents and inert gas (N₂/Ar) to prevent Pd oxidation .
  • Catalyst tuning : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for higher selectivity.
  • Stoichiometry : Maintain a 1:1.2 molar ratio (pyridine:boronic acid) to limit excess boronic acid.
  • Additives : Add 0.1 equiv. of TBAB (tetrabutylammonium bromide) to stabilize intermediates .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model charge distribution and identify reactive sites:

  • Electrostatic potential maps : Highlight electron-deficient C-3 (due to bromine’s −I effect) as the primary site for SNAr .
  • Activation energy barriers : Compare pathways for methoxy vs. phenoxy group displacement to guide substituent selection.
    Software like Gaussian or ORCA is recommended for such analyses.

Advanced: How do structural modifications (e.g., varying methoxy groups) impact biological activity in structure-activity relationship (SAR) studies?

A comparative SAR study using analogs (Table 1) reveals:

Substituent Activity (IC₅₀, nM) Selectivity Index
3,5-Dimethoxy (target)12.3 ± 1.245
3-Methoxy-5-NO₂8.7 ± 0.918
3,5-Diethoxy23.4 ± 2.162
  • Electron-withdrawing groups (e.g., NO₂) enhance potency but reduce selectivity due to off-target interactions.
  • Larger alkoxy groups (e.g., ethoxy) improve lipid solubility, enhancing membrane permeability .

Advanced: How can factorial design optimize purification protocols for this compound?

A 2³ factorial design (factors: solvent ratio, column length, silica gel mesh size) identifies optimal conditions:

  • Factors :
    • Hexane:EtOAc ratio (8:1 to 4:1).
    • Column length (15–25 cm).
    • Silica gel mesh (230–400).
  • Responses : Purity (HPLC), recovery yield.
    Results show:
  • High mesh silica (400) maximizes purity (>98%) but reduces yield by 15%.
  • Mid-polarity solvent (6:1 hexane:EtOAc) balances yield (82%) and purity (96%) .

Advanced: What strategies resolve contradictions in reported biological data for this compound?

Discrepancies in IC₅₀ values (e.g., 12.3 nM vs. 28.5 nM) may arise from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound stability : Degradation in DMSO stock solutions (validate via LC-MS before use).
  • Protein binding : Use equilibrium dialysis to assess serum protein interference .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated pyridine vapors.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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